1-Butanamine, 3-methyl-N-(3-methylbutylidene)-
Overview
Description
“1-Butanamine, 3-methyl-N-(3-methylbutylidene)-” is a chemical compound with the formula C10H21N. It has a molecular weight of 155.2804 . It is also known by other names such as 3-Methyl-N-(3-methylbutylidene)-1-butanamine, N-Isopentylidene isopentylamine, and 3-methyl-N-(3-methylbutyl)butan-1-imine .
Molecular Structure Analysis
The molecular structure of “1-Butanamine, 3-methyl-N-(3-methylbutylidene)-” can be represented by the InChI string: InChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3 . This structure can be viewed using specific software that can interpret this InChI string .Scientific Research Applications
Chemical Analysis and Forensics
- The chemical structure of 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-, makes it a subject of interest in forensic toxicology and chemical analysis. Studies have developed methods for identifying and quantifying this compound in biological specimens, such as urine, saliva, and sweat, using techniques like gas chromatography-mass spectrometry (GC-MS) (Kintz, 1997). These methods are crucial for drug abuse investigations and forensic examinations.
Pharmacological Research
- Research has been conducted on derivatives of 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-, exploring their potential therapeutic applications. For instance, studies have examined their effects in drug discrimination assays and their psychoactive properties. These studies suggest the possibility of these compounds being used as psychotherapeutic agents or in facilitating psychotherapy (Nichols et al., 1986).
Chemical Synthesis and Differentiation
- The synthesis and structural analysis of 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- and its homologues have been a significant area of research. This includes developing methods for their differentiation from similar compounds using mass spectrometry, which is vital for accurate identification in both pharmacological research and forensic science (Noggle Ft et al., 1991).
Biochemical and Physiological Studies
- The compound and its derivatives have been used in biochemical studies to understand their interaction with biological systems. This includes examining their metabolism and excretion in animal models, which is important for understanding their pharmacokinetics and potential toxicological impacts (Carter et al., 2000).
Thermodynamic and Thermophysical Research
- Studies have also been conducted on the thermodynamic and thermophysical properties of organic nitrogen compounds, including 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-. This research is important for understanding the physical behavior of these compounds under different conditions, which is crucial for both industrial applications and scientific research (Das et al., 1993).
Safety And Hazards
properties
IUPAC Name |
3-methyl-N-(3-methylbutyl)butan-1-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNULUURQZBBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN=CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067922 | |
Record name | 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, Colourless liquid; Fishy aroma | |
Record name | Isopentylidene isopentylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Soluble in heptane, triacetin, Soluble (in ethanol) | |
Record name | Isopentylidene isopentylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.768-0.774 | |
Record name | Isopentylidene isopentylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1595/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |
CAS RN |
35448-31-8 | |
Record name | N-Isopentylideneisopentylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35448-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopentylidene isopentylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035448318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPENTYLIDENE ISOPENTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QID90Z5HCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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